N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine

EGFR tyrosine kinase inhibition PDGFR tyrosine kinase inhibition 4-anilinoquinazoline SAR

Researchers optimizing 4-anilinoquinazoline kinase inhibitors often face inconsistent SAR due to inappropriate reference compounds. This 1,4-benzodioxin-substituted quinazoline is explicitly claimed in foundational patents as an 'especially preferred' EGFR/PDGFR inhibitor scaffold, making it the correct benchmark for SAR studies. - Serves as positive control in EGFR/PDGFR biochemical & cell-based assays - Validates HPLC/UPLC-MS methods for resolving quinazoline-benzodioxin species (e.g., from doxazosin) - Structurally restrained probe for X-ray crystallography & docking studies

Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
Cat. No. B12177768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine
Molecular FormulaC18H17N3O4
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)OCCO4)OC
InChIInChI=1S/C18H17N3O4/c1-22-15-8-12-13(9-16(15)23-2)19-10-20-18(12)21-11-3-4-14-17(7-11)25-6-5-24-14/h3-4,7-10H,5-6H2,1-2H3,(H,19,20,21)
InChIKeyULSYFIRKOOVBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine: Identity & Kinase Class


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine (CAS 202475-59-0) is a synthetic small-molecule 4-anilinoquinazoline derivative [1]. Its core scaffold consists of a 6,7-dimethoxyquinazoline heterocycle linked via a secondary amine at the 4-position to a 1,4-benzodioxin (ethylenedioxybenzene) moiety. This compound belongs to a well-established class of ATP-competitive protein tyrosine kinase (PTK) inhibitors, historically developed to target the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways [1]. The 1,4-benzodioxin substituent is specifically claimed in foundational patents as an especially preferred bicyclic heteroaryl group for conferring kinase inhibitory activity [1]. The compound is not an approved drug itself but serves as a key research tool and reference standard in kinase inhibitor discovery, particularly for studying structure–activity relationships (SAR) around the 4-anilino position of 6,7-dimethoxyquinazolines.

4-Anilinoquinazoline ATP-competitive kinase inhibitor scaffold
1,4-Benzodioxin substituent — reported preferred bicyclic heteroaryl for EGFR/PDGFR inhibition SAR
Research reference standard for 4-anilino SAR and kinase inhibitor discovery

Why Generic 4-Anilinoquinazoline Substitution Fails


Within the 4-anilino-6,7-dimethoxyquinazoline series, simple aryl substitution on the aniline ring dramatically alters kinase selectivity, cellular potency, and physicochemical properties. The 1,4-benzodioxin substituent present in this compound is not a generic phenyl ring; its fused ethylenedioxy motif introduces unique conformational constraints, hydrogen-bonding capacity, and lipophilicity that cannot be replicated by unsubstituted aniline, methoxy-aniline, or halogenated aniline analogs [1]. Foundational patents explicitly distinguish 1,4-benzodioxin-substituted quinazolines as a preferred sub-class for EGF/PDGF receptor tyrosine kinase inhibition, suggesting that substitution with simpler aryl groups risks loss of the specific binding interactions required for target engagement [1]. Consequently, procurement of a close analog lacking this precise benzodioxin substitution pattern cannot be assumed to produce equivalent biological outcomes; the benzodioxin ring is a pharmacophoric element, not a passive spectator group.

Pharmacophoric specificity
The 1,4-benzodioxin ring introduces unique conformational and hydrogen-bonding constraints; simple aryl substitution may not reproduce this binding profile.
Binding interaction profile
Analogs lacking the fused ethylenedioxy motif may shift lipophilic contacts and hydrogen-bonding patterns, potentially altering kinase selectivity outcomes.
Patent-class differentiation
Unsubstituted or methoxy-aniline analogs fall outside the “especially preferred” subclass claimed for EGF/PDGF receptor tyrosine kinase inhibition.

Quantitative Differentiation Evidence


Preferred 1,4-Benzodioxin PTK Inhibitor in Patent Claims

In the foundational Rhone-Poulenc Rorer patent (US 5,710,158), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine (named as 4-(3,6-dioxananilino)-6,7-dimethoxyquinazoline) is explicitly recited as one of a select group of 4-anilino-6,7-dimethoxyquinazolines claimed for inhibiting EGF and/or PDGF receptor tyrosine kinase [1]. The patent specifically identifies compounds where the aniline substituent is a 'substituted bicyclic heteroaryl,' stating that '1,4-benzodioxin is especially preferred' [1]. While the patent does not disclose per-compound IC50 values, this structural preference places the compound in a distinguished sub-class compared to simpler 4-anilino analogs such as 4-(N-methylanilino)-6,7-dimethoxyquinazoline or 4-(4-methoxyanilino)-6,7-dimethoxyquinazoline, which lack the bicyclic heteroaryl feature and are listed in broader, non-preferred claim groupings [1].

Patent claim hierarchy
Class-level inference
1,4-Benzodioxin substituent designated ‘especially preferred’ for EGFR/PDGFR inhibition (US 5,710,158)
Supports selection of this specific 4-anilino regioisomer for PTK inhibitor studies
No per-compound IC50 data available; differentiation based on structural claim language
EGFR tyrosine kinase inhibition PDGFR tyrosine kinase inhibition 4-anilinoquinazoline SAR

1,4-Benzodioxin vs. 1,3-Benzodioxole in Kinase Inhibition

Although direct quantitative data for the exact target compound are unavailable in public repositories, structurally analogous 6-arylquinazolin-4-amines bearing a 1,4-benzodioxin substituent at the 6-position (rather than the 4-anilino position) have been profiled against CLK4 and Dyrk1A kinases, yielding IC50 values in the 126–141 nM range . In contrast, the corresponding 6-(furan-2-yl) analog shows substantially weaker inhibition (IC50 250–1090 nM) . This cross-series data demonstrates that the 1,4-benzodioxin ring system confers measurable potency advantages over simpler heteroaryl substituents in quinazoline kinase inhibitors, supporting the inference that the presence of the 1,4-benzodioxin at the 4-anilino position in the target compound is likely to impart differentiated kinase binding compared to furyl, thienyl, or unsubstituted phenyl analogs.

CLK4/Dyrk1A potency
Data to verify
1,4-Benzodioxin analog: IC50 126–141 nM vs. furan analog: 250–1090 nM
Reported 2- to 8-fold lower IC50 supports benzodioxin pharmacophore potency comparison
Data from structurally analogous 6-benzodioxin series; direct target compound data not confirmed
CLK4 inhibition Dyrk1A kinase kinase selectivity profiling

Differentiation from Doxazosin: Missing Piperazine-Carbonyl Linker

The target compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine differs fundamentally from doxazosin (2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine) [2]. Doxazosin incorporates a piperazine-carbonyl linker between the quinazoline 2-position and the benzodioxin moiety, and is a clinically used selective α1-adrenoceptor antagonist [2]. In contrast, the target compound carries a direct NH linkage at the quinazoline 4-position to the benzodioxin 6-position—the classic 4-anilinoquinazoline kinase inhibitor motif [1]. This structural divergence results in distinct primary pharmacology: doxazosin targets GPCRs (α1-adrenoceptors), whereas the target compound is a putative ATP-competitive kinase inhibitor [1]. Users procuring doxazosin for antihypertensive or BPH research cannot substitute the target compound, and vice versa; the two molecules occupy entirely different target classes despite sharing the 6,7-dimethoxyquinazoline and benzodioxin building blocks.

Target class divergence
Class-level inference
Target: 4-anilinoquinazoline (putative kinase inhibitor) vs. Doxazosin: α1-adrenoceptor antagonist
Distinct primary pharmacology precludes substitution between research tools
No cross-target quantitative comparison available; target class separation confirmed by structure
alpha-1 adrenoceptor selectivity kinase vs. GPCR target profiling doxazosin analog differentiation

Procurement & Application Scenarios


SAR Probe: 4-Anilino Optimization for EGFR/PDGFR

This compound is best deployed as a reference standard in medicinal chemistry campaigns aiming to optimize the 4-anilino substituent of 6,7-dimethoxyquinazolines for ATP-competitive kinase inhibition. Its 1,4-benzodioxin group is explicitly designated as an 'especially preferred' bicyclic heteroaryl substituent in foundational PTK inhibitor patents [1], making it a benchmark for evaluating whether newly synthesized 4-anilino analogs match or exceed the kinase binding properties of this preferred structural class. Researchers synthesizing novel 4-substituted quinazolines should include this compound as a positive control in EGFR/PDGFR biochemical kinase assays and anti-proliferative cell-based assays to contextualize their SAR findings.

Doxazosin Differentiation Control in Analytical Methods

Because doxazosin and its metabolites share the 6,7-dimethoxyquinazoline and benzodioxin substructures, this compound—lacking the piperazine-2-carbonyl linker—serves as a critical chromatographic discrimination control. It can be used to validate HPLC, UPLC-MS, or LC-MS/MS methods that must resolve the target compound (4-anilino kinase inhibitor motif) from doxazosin, its known impurities, and hydroxylated metabolites [2]. Procuring this compound ensures that analytical methods developed for doxazosin purity testing or metabolite identification do not suffer from co-elution or misidentification issues arising from structurally related quinazoline-benzodioxin species.

CLK4/Dyrk1A Kinase Selectivity Profiling Probe

Based on cross-series evidence that 1,4-benzodioxin-substituted quinazolin-4-amines demonstrate improved inhibitory potency against dual-specificity kinases such as CLK4 (IC50 126–141 nM) compared to furan-substituted analogs (IC50 250–1090 nM) , this compound is expected to exhibit meaningful activity in CLK4/Dyrk1A biochemical panels. It can be incorporated into kinase selectivity screening panels as a representative 1,4-benzodioxin-bearing quinazoline, enabling researchers to assess whether the benzodioxin pharmacophore confers target-class selectivity advantages over simpler heteroaryl or phenyl-substituted quinazoline comparators in their own assay systems.

Structural Biology & Docking Reference for 4-Anilinoquinazolines

The rigid 1,4-benzodioxin substituent introduces well-defined conformational constraints and oxygen-mediated hydrogen-bonding capabilities that are absent in flexible aniline or benzylamine analogs. This compound can serve as a structurally restrained probe in X-ray crystallography, cryo-EM, or molecular docking studies aimed at elucidating the binding pose of 4-anilinoquinazolines within the ATP-binding pocket of receptor tyrosine kinases. The ethylenedioxy oxygen atoms provide additional electron density features that facilitate unambiguous fitting into experimental electron density maps, while computational studies can leverage the compound's reduced torsional自由度 to generate higher-confidence docking poses compared to rotatable aniline substituents [1].

Application
Selection Property
Validation Focus
SAR Probe: 4-Anilino Optimization
1,4-Benzodioxin preferred substituent benchmark
EGFR/PDGFR kinase assay benchmarking
Chromatographic Discrimination Control
Distinct 4-anilino linkage without piperazine-carbonyl
HPLC/UPLC-MS method selectivity vs. doxazosin
CLK4/Dyrk1A Selectivity Profiling
Benzodioxin-associated potency advantage reported in kinase panels
Kinase panel selectivity profiling
Structural Biology & Docking Reference
Rigid benzodioxin with conformational constraints
Crystallography/cryo-EM docking pose validation
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